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An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Cyano-3-fluorophenyl)acetic
acid (CAS No. 1097871-99-2), a key fluorinated building block in modern organic synthesis
and medicinal chemistry. The document details its core physicochemical properties,
spectroscopic characterization, and a representative synthetic pathway. Emphasis is placed on
its strategic importance in drug discovery as a versatile intermediate for creating complex
molecular architectures. This guide includes detailed, field-proven experimental protocols for
property determination and analytical characterization, designed for researchers, scientists,
and drug development professionals.

Introduction and Strategic Importance

2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. Its
structure is characterized by a phenyl ring functionalized with a cyano group, a fluorine atom,
and an acetic acid moiety. The strategic placement of the electron-withdrawing cyano and
fluoro groups significantly influences the molecule's electronic properties and reactivity, making
it a valuable and versatile intermediate.

In the context of drug discovery, fluorinated organic compounds are of paramount importance.
The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and
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modulate pKa and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic
profiles of a drug candidate[1]. Phenylacetic acid scaffolds are themselves prevalent in a range
of pharmaceuticals[2][3]. The combination of these features makes 2-(4-Cyano-3-
fluorophenyl)acetic acid a high-value precursor for the synthesis of novel therapeutic agents,
particularly in the development of enzyme inhibitors and targeted therapies[4].

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic acid are
summarized in the table below. These parameters are critical for predicting its behavior in
various chemical and biological systems, guiding reaction setup, purification, formulation, and
pharmacokinetic modeling.
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Property

Value

Source

CAS Number

1097871-99-2

(516171

Molecular Formula

CoHeFNO2

[5][6]

Molecular Weight

179.15 g/mol

(516171

Appearance

Typically a solid at room

temperature.

[8]

Density

1.4+0.1 g/lcm?3

[5]

Boiling Point

345.6 + 32.0 °C at 760 mmHg

[5]

Flash Point

162.8 £ 25.1 °C

[5]

Partition Coefficient (LogP)

0.79

[5]

Acidity (pKa)

Predicted to be < 4.3. The
unsubstituted phenylacetic
acid has a pKa of ~4.3. The
strong electron-withdrawing
effects of the ortho-fluoro and
para-cyano substituents
stabilize the carboxylate anion,
thereby increasing the acidity
(lowering the pKa) of the

carboxylic acid proton.

N/A

Solubility

Expected to be soluble in polar

organic solvents like methanol,
ethanol, DMSO, and THF.
Sparingly soluble in water but
readily soluble in aqueous
base (e.g., NaOH, NaHCOs)
due to salt formation. Similar
compounds like 4-
fluorophenylacetic acid are
moderately soluble in polar

solvents.[9]

N/A
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- Store at room temperature in a
Storage Conditions ) ) N/A
dry, tightly sealed container.[6]

Synthesis and Chemical Reactivity

Phenylacetic acids are important intermediates in the synthesis of various pharmaceuticals.[2]
The synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid can be achieved through multi-step
segquences common in organic chemistry. A representative and logical pathway involves the
hydrolysis of a corresponding phenylacetonitrile precursor. This precursor can be prepared
from a commercially available halobenzene via nucleophilic substitution or cross-coupling
reactions.

The diagram below illustrates a generalized workflow for its synthesis, which provides a robust
and scalable route.
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Starting Material
(e.g., 4-Bromo-2-fluorobenzonitrile)

Reagents: Methyl bromoacetate, Pd catalyst, Ligand, Base
Solvent: Toluene or Dioxane

Introduction of Acetic Acid Moiety
(e.g., Palladium-catalyzed cross-coupling)

Key Intermediate
(e.g., Methyl 2-(4-cyano-3-fluorophenyl)acetate)

Reagents: LiOH or NaOH in THF/H20
Followed by acidic workup (e.g., HCI)

Hydrolysis

Final Product
2-(4-Cyano-3-fluorophenyl)acetic acid

Click to download full resolution via product page
Caption: A representative synthetic workflow for 2-(4-Cyano-3-fluorophenyl)acetic acid.

The primary reactive center is the carboxylic acid group, which can readily undergo
esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBY),
or reduction to the corresponding alcohol. This versatility allows its incorporation into a wide
variety of larger, more complex molecules.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-(4-Cyano-3-fluorophenyl)acetic acid is essential. This
is achieved through a combination of spectroscopic and chromatographic techniques. While a
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specific spectrum for this compound is not publicly available, the expected characteristics can
be expertly inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum would show a singlet for the two benzylic protons (-CH2-) around 3.7
ppm. The aromatic region (7.5-8.0 ppm) would display a complex multiplet pattern for the
three aromatic protons, with couplings observed between them and to the fluorine atom. A
very broad singlet corresponding to the carboxylic acid proton (-COOH) would be visible far
downfield (>10 ppm), which is exchangeable with D20.

e 13C NMR: The spectrum would show distinct signals for all 9 carbons. Key signals would
include the carboxylic carbon (~175 ppm), the nitrile carbon (~115 ppm), and the benzylic
carbon (~40 ppm). The aromatic carbons would appear in the 110-140 ppm range, with their
chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (*JCF,
2JCF, etc.) would be observable, providing definitive structural information.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands
would be observed for:

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm~1.[10]

o C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm™1,
while aliphatic C-H stretches from the CHz group appear just below 3000 cm~1.[10]

o C=N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm~1.
e C=0 Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm~1,[10]

o C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm™1.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI)
in negative mode, the primary ion observed would be the deprotonated molecule [M-H]~ at an
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m/z corresponding to approximately 178.1. High-resolution mass spectrometry (HRMS) can
confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reversed-phase
method would be most appropriate. Isomers of fluorophenylacetic acid can be effectively
separated and quantified using such methods, which are often compatible with mass
spectrometry.[11]

Applications in Drug Discovery

The true value of 2-(4-Cyano-3-fluorophenyl)acetic acid lies in its application as a versatile
building block for constructing biologically active molecules. The cyano and fluoro substituents
are not merely passive functional groups; they are key modulators of a molecule's properties.

2-(4-Cyano-3-fluorophenyl)acetic acid

LiAlH4 or BH3

R-NHz2, Coupling Agents R-OH, Acid Catalyst

(Reduction of COOH)

Ghenyl-ethanol Derivatives)

Amide Bond Formation
(Peptide Coupling)

;

Amide Derivatives
(e.g., Enzyme Inhibitors)

Esterification

Ester Prodrugs

Therapeutic Candidates

Click to download full resolution via product page

Caption: Role as a key intermediate in the synthesis of diverse therapeutic scaffolds.
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o Rationale for Use: The cyano group can act as a hydrogen bond acceptor or be hydrolyzed
to an amide or carboxylic acid. The fluorine atom enhances metabolic stability by blocking
sites of oxidative metabolism and can improve cell membrane permeability. This strategic
functionalization makes the scaffold ideal for designing molecules that interact with specific
biological targets. It serves as a vital building block for creating libraries of compounds for
drug discovery screening.[4]

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating system suitability
and quality control steps to ensure data integrity.

Protocol: Determination of Melting Range (USP <741>
Method)

e Principle: The melting range is a key indicator of purity. This protocol uses a calibrated digital
melting point apparatus.

 Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70).
e Procedure:

o Calibration Check: Before analysis, verify the apparatus's temperature accuracy using at
least two USP Melting Point Reference Standards that bracket the expected melting range
of the sample. The measured values must be within the certified range of the standards.

o Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack the
sample into a capillary tube to a height of 2-4 mm.

o Measurement: Place the capillary tube in the apparatus. Set the starting temperature to
10°C below the expected melting point and a heating ramp rate of 1°C/minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the last solid particle melts (T2). The melting range is reported as
T1-T2. Anarrow range (< 2°C) is indicative of high purity.
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Protocol: Purity Determination by Reversed-Phase
HPLC

 Principle: This method separates the target compound from impurities based on polarity.
Purity is determined by the relative area of the main peak.

 Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 um).

o Workflow:
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Mobile Phase Prep
A: 0.1% Formic Acid in H20
B: 0.1% Formic Acid in ACN

;

Instrument Setup
Column: C18, Temp: 30°C Standard Prep
Flow: 1.0 mL/min, A: 254 nm ~1 0 mg/mL in 50:50 ACN:H20
Gradient: 10-95% B over 15 min

System SU|tab|I|ty Test (SST)
Inject Standard 5x

SST Check
Is RSD of Peak Area < 2.0%7?
Is Tailing Factor 0.8-1.5?

Yes

. . Sample Prep
anect Blank (Dlluent)) (Troubleshoot System) ( ~1.0 mg/mL in 50:50 ACN:H20 )

Inject Sample in Duplicate

:

Data Analysis
Integrate peaks. Calculate % Area of main peak.

i

Report Result
Report % Purity as Area %

Click to download full resolution via product page

Caption: A self-validating workflow for HPLC purity analysis.
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o Acceptance Criteria (System Suitability): The relative standard deviation (RSD) of the peak
area from five replicate injections of the standard must be < 2.0%. The tailing factor for the
main peak should be between 0.8 and 1.5. If criteria are not met, the system must be
investigated and rectified before proceeding.

Conclusion

2-(4-Cyano-3-fluorophenyl)acetic acid is a strategically important chemical entity whose
value is derived from the unique combination of its functional groups. Its well-defined
physicochemical properties and versatile reactivity make it an indispensable building block for
the synthesis of advanced pharmaceutical intermediates and active pharmaceutical
ingredients. The robust analytical methods and synthetic strategies outlined in this guide
provide a solid foundation for its effective use in research and development, empowering
scientists to construct the complex molecules needed to address modern therapeutic
challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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